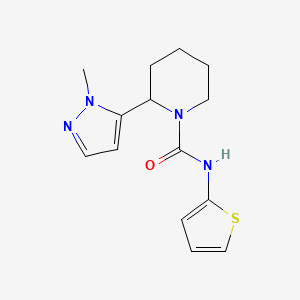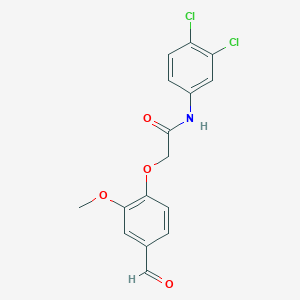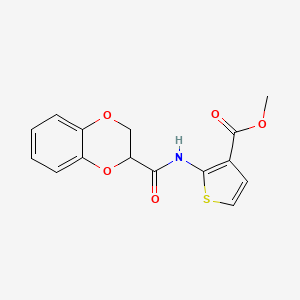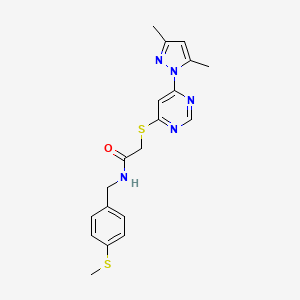
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C10H9ClN4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” can be represented by the SMILES stringO=C(O)CN1C(COC2=CC=C(Cl)C=C2)=NN=N1 . Physical And Chemical Properties Analysis
“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a solid substance . Its molecular weight is 268.66 .Applications De Recherche Scientifique
Herbicide in Crop Protection
MCPA-Na is a phenoxy carboxylic acid selective hormone herbicide widely used in crop fields. However, its drift during application can be highly damaging to cotton (Gossypium hirsutum) and other crops. Researchers have studied the effects of different MCPA-Na concentrations on cotton plants at various growth stages. They found that MCPA-Na exposure:
- Had less impact on flowering and boll stages. Application of plant growth regulators (such as 24-epibrassinolide, gibberellin, phthalanilic acid, and seaweed fertilizer) mitigated MCPA-Na toxicity and improved cotton yield .
Adsorbent for Water Treatment
An amino-functionalized zirconium-based metal-organic framework (MOF) called UiO-66-NH₂ has been explored as an adsorbent for fast removal of MCPA from aqueous solutions. Researchers investigated kinetics, adsorption isotherms, thermodynamics, and adsorbent regeneration. UiO-66-NH₂ showed promising results in efficiently adsorbing MCPA, making it a potential candidate for water treatment applications .
Controlled Release Agrochemicals
Degradation products of MCPA have been found useful as fertilizers. Controlled-release formulations based on MCPA derivatives could enhance nutrient availability and improve crop yield. Further research in this area could lead to innovative agrochemical formulations .
Mécanisme D'action
Target of Action
The primary target of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is similar to that of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone .
Mode of Action
The compound interacts with its targets by mimicking the action of auxin, disrupting normal plant growth processes . This leads to uncontrolled, abnormal growth, eventually causing the death of susceptible plants .
Biochemical Pathways
It’s known that auxins like mcpa can affect a wide range of processes in plants, including cell elongation, differentiation, and division .
Pharmacokinetics
Mcpa is known to be readily absorbed by plants and transported throughout the plant tissues . It’s reasonable to assume that 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid may have similar properties.
Result of Action
The molecular and cellular effects of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid likely involve disruption of normal cell growth and division processes, leading to abnormal growth and eventual plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid. For instance, MCPA’s toxicity to non-target aquatic plants can be mitigated by certain plant growth regulators . This suggests that the presence of other chemicals in the environment can influence the action of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid.
Propriétés
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c11-7-1-3-8(4-2-7)18-6-9-12-13-14-15(9)5-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUAFWUGNXYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=NN2CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)

![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)


![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)
![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)
![5-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-propan-2-ylthiadiazole](/img/structure/B2803246.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2803249.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803251.png)

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2803253.png)
![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)